molecular formula C17H23N3O4 B7698475 N-butyl-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide

N-butyl-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide

Cat. No. B7698475
M. Wt: 333.4 g/mol
InChI Key: IDFGZNJBZHKHFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was first synthesized in 1996 and has since been the subject of numerous scientific studies.

Mechanism of Action

The exact mechanism of action of N-butyl-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood. However, it is believed to work by stimulating the immune system and inducing the production of cytokines, which are proteins that play a role in the body's immune response. This compound has also been shown to inhibit the formation of blood vessels in tumors, which can prevent the tumor from receiving nutrients and oxygen and ultimately lead to its death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, including tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha). This compound has also been shown to increase the levels of reactive oxygen species (ROS), which can induce cell death. In addition, this compound has been shown to inhibit the formation of blood vessels in tumors, which can prevent the tumor from receiving nutrients and oxygen and ultimately lead to its death.

Advantages and Limitations for Lab Experiments

One advantage of N-butyl-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is that it has been shown to be effective in inhibiting the growth of various types of cancer cells. It has also been shown to enhance the effectiveness of chemotherapy and radiation therapy. However, one limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to optimize its use in cancer treatment. In addition, this compound has been shown to have toxic effects in some animal models, which can limit its potential use in humans.

Future Directions

There are a number of future directions for research on N-butyl-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide. One area of research is to further elucidate its mechanism of action, which can help optimize its use in cancer treatment. Another area of research is to investigate its potential use in combination with other cancer treatments, such as immunotherapy. In addition, research is needed to determine the optimal dosage and administration of this compound to minimize its toxic effects. Finally, further studies are needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

N-butyl-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. The exact synthesis method may vary depending on the specific laboratory and equipment used. However, the general process involves the reaction of 3,4-dimethoxybenzylamine with ethyl oxalyl chloride to form 3,4-dimethoxyphenylglyoxylamide. This compound is then reacted with hydrazine to form the oxadiazole ring, which is subsequently reacted with butylamine to form this compound.

Scientific Research Applications

N-butyl-3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential use in cancer treatment. It has been shown to induce tumor necrosis and inhibit the growth of various types of cancer cells, including lung, breast, colon, and prostate cancer cells. This compound has also been shown to enhance the effectiveness of chemotherapy and radiation therapy.

properties

IUPAC Name

N-butyl-3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-4-5-10-18-15(21)8-9-16-19-17(20-24-16)12-6-7-13(22-2)14(11-12)23-3/h6-7,11H,4-5,8-10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFGZNJBZHKHFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CCC1=NC(=NO1)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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